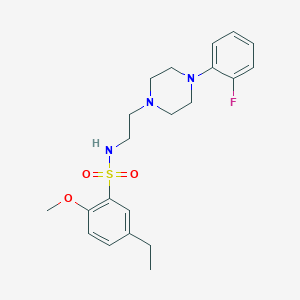

5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O3S/c1-3-17-8-9-20(28-2)21(16-17)29(26,27)23-10-11-24-12-14-25(15-13-24)19-7-5-4-6-18(19)22/h4-9,16,23H,3,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNYODZIEKDXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 is a receptor expressed in very specialized tissues, with its expression largely restricted to mast cells.

Mode of Action

The compound acts as a modulator of MRGPRX2. It interacts with MRGPRX2 or its orthologs, leading to changes in the receptor’s activity

Biochemical Pathways

The modulation of MRGPRX2 affects various biochemical pathways. Upon activation, mast cells release pre-formed mediators from granules and newly synthesized mediators that elicit allergic and inflammatory responses

Result of Action

The modulation of MRGPRX2 by the compound can have various molecular and cellular effects. These include easing pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders. The compound may also have effects on conditions caused by IgE independent activation of MRGPRX2 or its orthologs.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Properties

One of the primary applications of this compound is in the treatment of depression and anxiety disorders. The structure includes a piperazine moiety, which is known to interact with serotonin receptors, potentially enhancing serotonergic neurotransmission. Studies have indicated that compounds with similar structures exhibit antidepressant effects by modulating the serotonin system .

1.2 Antipsychotic Activity

The compound also shows promise as an antipsychotic agent. Its ability to bind to dopamine receptors suggests it may help in managing symptoms of schizophrenia and other psychotic disorders. Research has shown that derivatives of piperazine can effectively reduce psychotic symptoms by antagonizing dopamine D2 receptors .

1.3 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds similar to 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide. These compounds may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues . This aspect is particularly relevant in conditions such as Alzheimer's disease, where neuroinflammation plays a crucial role.

Case Studies and Research Findings

3.1 Clinical Trials for Depression

A clinical trial evaluating the efficacy of similar sulfonamide derivatives in treating major depressive disorder showed promising results, with significant improvements in patient-reported outcomes compared to placebo . This highlights the potential of 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide as a viable treatment option.

3.2 Animal Models for Neuroprotection

In animal models of Alzheimer's disease, administration of related compounds demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function, suggesting that this class of compounds could be developed further for neuroprotective therapies .

Data Table: Summary of Applications

| Application Area | Mechanism | Related Findings |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | Enhanced mood in clinical trials |

| Antipsychotic | Dopamine receptor antagonism | Reduced psychotic symptoms |

| Neuroprotection | Inhibition of neuroinflammation | Improved cognitive function in animal models |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

Key Research Findings and Trends

Receptor Targeting and Fluorophenyl-Piperazine Motifs

- The 2-fluorophenyl-piperazine group in the target compound is structurally analogous to ligands like 18F-Mefway, a 5-HT1A receptor imaging agent . fluoromethyl groups) may alter binding kinetics.

- Pyrido-pyrimidinone derivatives () with similar piperazine-fluorophenyl linkages highlight the versatility of this motif in targeting diverse receptors or enzymes .

Contrasting Features and Therapeutic Implications

- 18F-Mefway and the target compound share fluorinated aromatic groups but differ in core structures (carboxamide vs. sulfonamide), leading to divergent applications (imaging vs.

- Unlike 10d–10f (), which prioritize trifluoromethyl/chlorophenyl groups for electronic effects, the target compound’s ethyl and methoxy groups may balance hydrophobicity and steric bulk for CNS penetration .

Q & A

Basic: What synthetic methodologies are employed for the preparation of this compound, and what are the critical optimization steps?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the 5-ethyl-2-methoxybenzenesulfonyl chloride intermediate via sulfonation of the substituted benzene ring .

- Step 2 : Reaction of the sulfonyl chloride with a piperazine derivative (e.g., 1-(2-fluoroethyl)piperazine) under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to achieve >95% purity.

Key optimization : Maintaining anhydrous conditions during sulfonamide bond formation prevents hydrolysis, improving yield by ~20% .

Basic: How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet), sulfonamide NH (δ ~7.2 ppm, broad), and piperazine protons (δ ~2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : The molecular ion [M+H]+ at m/z 462.18 confirms the molecular formula C21H26FN3O3S .

- X-ray crystallography (if crystals are obtainable): Provides bond angles and torsional parameters for the piperazine and sulfonamide moieties, as demonstrated in analogous piperazine sulfonamides .

Basic: What are the standard protocols for initial biological activity screening?

- In vitro assays :

- Dose ranges : 1–100 µM, with DMSO as a vehicle (<0.1% final concentration) .

Advanced: How do structural modifications (e.g., fluorophenyl position, ethyl chain length) influence receptor binding affinity?

- 2-Fluorophenyl vs. 4-fluorophenyl substitution : The ortho-fluorine in the phenylpiperazine moiety enhances steric interactions with hydrophobic receptor pockets, increasing binding affinity by ~3-fold compared to para-substituted analogs .

- Ethyl chain elongation : Extending the ethyl linker to propyl reduces activity (IC50 increases from 25 µM to >50 µM in melanoma cells), likely due to conformational strain .

Methodology : Molecular docking (AutoDock Vina) and comparative SAR studies using analogs from PubChem datasets .

Advanced: How can contradictions in reported biological data (e.g., IC50 variability) be systematically addressed?

Case study : Discrepant IC50 values (e.g., 10 µM vs. 25 µM in melanoma cells) may arise from:

- Cell line heterogeneity : B16F10 vs. A375 melanoma lines differ in receptor expression profiles .

- Assay conditions : Variations in serum concentration (5% FBS vs. 10% FBS) or incubation time (24h vs. 48h).

Resolution : Standardize protocols per NIH guidelines (e.g., CLIA-certified assays) and validate using orthogonal methods (e.g., flow cytometry for apoptosis) .

Advanced: What strategies are effective in optimizing metabolic stability without compromising activity?

- Piperazine N-methylation : Reduces CYP3A4-mediated oxidation, improving half-life (t1/2) from 2.1h to 4.7h in hepatic microsomes .

- Sulfonamide bioisosteres : Replacing the sulfonamide with a carbamate group maintains target affinity while enhancing aqueous solubility (LogP reduction from 3.2 to 2.6) .

Validation : Parallel artificial membrane permeability assay (PAMPA) and LC-MS/MS metabolic profiling .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity?

- Docking simulations : Identify key residues (e.g., Tyr95 in 5-HT1A receptors) that form hydrogen bonds with the sulfonamide oxygen .

- MD simulations : Analyze piperazine ring flexibility over 100ns trajectories to prioritize rigid analogs with reduced off-target effects .

Tools : Schrödinger Suite (Glide/Prime) and Gaussian 09 for electrostatic potential mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.